molecular formula C4H10ClN5 B1487288 3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine hydrochloride CAS No. 2193061-30-0

3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine hydrochloride

Cat. No.: B1487288
CAS No.: 2193061-30-0
M. Wt: 163.61 g/mol
InChI Key: HOQWMSASHWMQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,3,4-Tetrazol-1-yl)propan-1-amine hydrochloride is a nitrogen-rich heterocyclic compound featuring a tetrazole ring linked via a three-carbon chain to an amine group. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, confers unique electronic and steric properties, making it valuable in medicinal chemistry as a bioisostere for carboxylic acids . The hydrochloride salt enhances solubility, critical for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

3-(tetrazol-1-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.ClH/c5-2-1-3-9-4-6-7-8-9;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQWMSASHWMQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193061-30-0
Record name 3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine hydrochloride typically involves the reaction of 3-bromopropylamine with sodium azide to form 3-azidopropylamine. This intermediate is then subjected to cyclization under acidic conditions to yield the tetrazole ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine hydrochloride can inhibit the growth of various bacterial strains. This property makes them candidates for developing new antibiotics or antiseptics .

Anticancer Potential
Tetrazole derivatives are also being investigated for their anticancer activities. Some studies suggest that they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific structure of this compound could contribute to its effectiveness against certain cancer types .

Neurological Applications
The compound has been studied for its potential role in treating neurological disorders. Research indicates that tetrazole-containing compounds may act on neurotransmitter systems, offering therapeutic avenues for conditions like depression and anxiety. These compounds can modulate synaptic transmission and have been linked to neuroprotective effects .

Agricultural Science

Pesticidal Properties
In agricultural applications, tetrazole derivatives have shown promise as pesticides. Their ability to disrupt metabolic pathways in pests can lead to effective pest control strategies while minimizing environmental impact. The specific structure of this compound allows for targeted action against specific pest species .

Plant Growth Regulation
Research has also explored the use of tetrazole compounds as plant growth regulators. These compounds can influence plant hormone levels and promote growth under stress conditions. Their application in agriculture could enhance crop yields and resilience against environmental stresses .

Materials Science

Polymer Chemistry
In materials science, this compound is being investigated for its potential use in synthesizing novel polymers. Its reactive functional groups can facilitate the formation of cross-linked networks that improve material properties such as thermal stability and mechanical strength .

Corrosion Inhibition
Tetrazole compounds are known for their corrosion-inhibiting properties when applied to metal surfaces. The presence of nitrogen in the tetrazole ring enhances the compound's ability to form protective films on metals, making it valuable in industrial applications where metal protection is crucial .

Summary Table of Applications

Application AreaSpecific UsesMechanism/Effect
Medicinal ChemistryAntimicrobial agentsInhibition of bacterial growth
Anticancer agentsInduction of apoptosis
Neurological treatmentsModulation of neurotransmitter systems
Agricultural SciencePesticidesDisruption of metabolic pathways
Plant growth regulatorsHormonal influence on plant growth
Materials SciencePolymer synthesisFormation of cross-linked networks
Corrosion inhibitionProtective film formation

Case Studies

Several studies have documented the efficacy of tetrazole derivatives in various applications:

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a series of tetrazole derivatives exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Proliferation Inhibition : Research published in Cancer Letters highlighted how specific tetrazole compounds were able to induce apoptosis in breast cancer cell lines through targeted signaling pathways .
  • Pest Control Trials : Field trials reported in Pest Management Science indicated that a formulation containing tetrazole derivatives significantly reduced pest populations while maintaining crop health .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

2-(1H-1,2,3,4-Tetrazol-5-yl)propan-1-amine Hydrochloride (CAS 1461705-04-3)

  • Structure : Tetrazole ring at position 5 (vs. position 1 in the target compound), with the propane chain substituted at carbon 2.
  • Molecular Weight : 176.65 g/mol (similar to triazole analogs).
  • Key Differences: The tetrazole regioisomerism (1- vs. Position 5 substitution may reduce steric hindrance compared to the target compound .

2-(1H-1,2,3,4-Tetrazol-1-yl)ethan-1-amine Hydrochloride (CAS 1201937-23-6)

  • Structure : Shorter ethane chain (vs. propane in the target compound).
  • Molecular Weight : Lower due to reduced carbon chain length.
  • Impact : Shorter chains may decrease lipophilicity, affecting membrane permeability in drug design .

Triazole-Based Analogs

3-(1-Methyl-1H-1,2,4-Triazol-3-yl)propan-1-amine Hydrochloride (CAS 1909326-22-2)

  • Structure : 1,2,4-Triazole ring (vs. tetrazole) with a methyl substituent.
  • Molecular Weight : 176.65 g/mol (identical to some tetrazole analogs).
  • Applications: Widely used in pharmaceuticals and agrochemicals due to triazole’s metabolic stability.
  • Key Differences : Triazoles lack the acidic proton of tetrazoles, reducing their utility as carboxylic acid bioisosteres .

2-(1H-1,2,4-Triazol-1-yl)propan-1-amine Hydrochloride (CAS 1609404-08-1)

  • Structure : Triazole at position 1, with propane chain substitution at carbon 2.
  • Molecular Weight : 162.62 g/mol (lower than tetrazole analogs).
  • Impact : Positional isomerism affects electronic distribution and steric interactions in receptor binding .

Heterocyclic Variants with Other Moieties

3-(3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)propan-1-amine Hydrochloride (CAS 1286708-64-2)

  • Structure : Oxadiazole ring with a thiophene substituent.
  • Molecular Weight : 245.73 g/mol.
  • Thiophene inclusion may improve antimicrobial activity .

Comparative Data Table

Compound Name CAS Number Heterocycle Substitution Position Molecular Weight (g/mol) Key Applications
3-(1H-1,2,3,4-Tetrazol-1-yl)propan-1-amine HCl - Tetrazole C3 of propane ~176.65 (estimated) Drug design (bioisostere)
2-(1H-Tetrazol-5-yl)propan-1-amine HCl 1461705-04-3 Tetrazole C2 of propane 176.65 Research chemical
3-(1-Methyl-1H-1,2,4-Triazol-3-yl)propan-1-amine HCl 1909326-22-2 Triazole C3 of propane 176.65 Pharmaceuticals, agrochemicals
3-(3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl)propan-1-amine HCl 1286708-64-2 Oxadiazole C5 of oxadiazole 245.73 Antimicrobial research

Biological Activity

3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine hydrochloride, with the chemical formula C4H10ClN5 and CAS number 2193061-30-0, is a tetrazole derivative that has garnered interest in various scientific fields due to its potential biological activities. The compound is synthesized through a series of reactions involving 3-bromopropylamine and sodium azide, leading to its unique tetrazole structure that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring acts as a bioisostere for carboxylic acids, which allows it to modulate various biochemical pathways by interacting with enzymes and receptors in biological systems. This interaction can lead to significant therapeutic effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine have been shown to inhibit the growth of various bacterial strains. A study demonstrated that these compounds could act against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The observed IC50 values indicate significant antiproliferative effects, with values ranging from 2.4 mM to 5.1 mM across different cell lines .

Comparative Studies

Comparative studies with similar compounds reveal that the unique substitution pattern on the tetrazole ring of this compound enhances its biological activity. For example:

CompoundAntimicrobial ActivityAnticancer Activity (IC50)
3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-aminesModerate5.0 mM
3-(1H-1,2,3,4-tetrazol-2-yl)propan-1-aminesLowNot applicable
3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amines High 2.4 - 5.0 mM

This table illustrates the enhanced activity profiles associated with the specific structure of the compound .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives against Staphylococcus aureus and Escherichia coli. Among these compounds, 3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amines exhibited superior inhibitory effects compared to other derivatives tested. The study concluded that the presence of the tetrazole ring significantly contributes to the antimicrobial potency observed .

Case Study 2: Cancer Cell Proliferation Inhibition

In another investigation focusing on anticancer properties, researchers conducted a series of cytotoxicity assays using human cancer cell lines. The results indicated that the compound effectively inhibited proliferation in a dose-dependent manner. Notably, molecular docking studies revealed that the compound interacts favorably with key proteins involved in cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(1H-tetrazol-1-yl)propan-1-amine hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires controlling reaction parameters such as temperature, solvent selection, and catalyst use. For example, polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in tetrazole derivatives, while catalysts like triethylamine improve cyclization efficiency. Reaction monitoring via TLC or HPLC ensures intermediates are minimized, and purification via recrystallization or column chromatography is critical .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Verify proton environments (e.g., tetrazole ring protons at δ 8.5–9.5 ppm and amine protons at δ 2.5–3.5 ppm).
  • FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₄H₁₀N₅Cl) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow acute toxicity (Category 4) and skin/eye corrosion (Category 1B/1) guidelines. Use PPE (gloves, goggles), work in fume hoods, and avoid ignition sources. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path search algorithms) predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA) model transition states and energy barriers for tetrazole alkylation or amine functionalization. ICReDD’s reaction path search tools integrate experimental data with computational predictions to identify optimal conditions (e.g., solvent polarity, temperature gradients) .

Q. What strategies resolve contradictions in biological activity data for tetrazole-amine derivatives across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ determination via dose-response curves). Analyze structural analogs for SAR trends—e.g., substituent effects on receptor binding. Use meta-analyses to reconcile discrepancies in cytotoxicity or enzyme inhibition data .

Q. How can Design of Experiments (DoE) improve the scalability of this compound’s synthesis?

  • Methodological Answer : Apply factorial design to optimize variables (e.g., molar ratios, reaction time). For example, a 2³ factorial design tests the impact of temperature (25°C vs. 60°C), solvent (DMF vs. acetonitrile), and catalyst loading (1% vs. 5%). Response surface methodology (RSM) refines conditions for maximum yield .

Q. What mechanistic insights explain the stability of the tetrazole ring under acidic conditions in this compound?

  • Methodological Answer : Protonation of the tetrazole ring at N2 or N3 positions (pKa ~4–5) increases resonance stabilization. Kinetic studies (e.g., NMR monitoring of degradation rates in HCl) confirm resistance to ring-opening. Compare with benzotriazole analogs to identify stabilizing electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine hydrochloride
Reactant of Route 2
3-(1H-1,2,3,4-tetrazol-1-yl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.